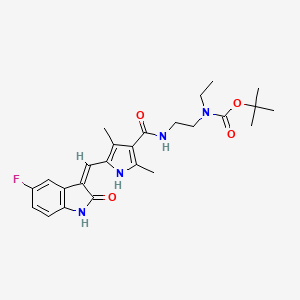

N-Boc-N-desethyl Sunitinib

Description

BenchChem offers high-quality N-Boc-N-desethyl Sunitinib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-desethyl Sunitinib including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-ethyl-N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJVBOSWZGYOFA-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719180 | |

| Record name | tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246833-23-7 | |

| Record name | tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-N-desethyl Sunitinib chemical structure

Structural Characterization, Synthesis, and Application in Impurity Profiling

Executive Summary

N-Boc-N-desethyl Sunitinib (CAS: 1246833-23-7) is a critical synthetic intermediate and impurity reference standard in the pharmaceutical development of Sunitinib (Sutent®).[1] Chemically, it is the tert-butyloxycarbonyl (Boc) protected derivative of N-desethyl sunitinib (SU12662), the primary active metabolite of the parent drug.

This guide details the structural architecture, synthetic origins, and analytical protocols for this compound. It is designed for medicinal chemists and analytical scientists requiring rigorous data for quality control (QC), metabolite synthesis, and stability indicating methods (SIM).

Part 1: Chemical Identity & Structural Architecture

N-Boc-N-desethyl Sunitinib represents a modification of the kinase inhibitor scaffold where the terminal diethylamino moiety is replaced by an N-ethyl-N-Boc-amino group. This modification drastically alters the lipophilicity and basicity of the molecule compared to the parent drug, necessitating specific chromatographic conditions for isolation.

1.1 Physicochemical Profile

| Property | Data |

| Common Name | N-Boc-N-desethyl Sunitinib |

| IUPAC Name | tert-butyl ethyl(2-(5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)ethyl)carbamate |

| CAS Number | 1246833-23-7 |

| Molecular Formula | C₂₅H₃₁FN₄O₄ |

| Molecular Weight | 470.54 g/mol |

| Appearance | Yellow to Orange Solid |

| Solubility | DMSO (>10 mg/mL), Methanol; Insoluble in water |

| pKa | Non-ionizable at physiological pH (due to Boc protection of the amine) |

1.2 Structural Hierarchy & Relationship

The following diagram illustrates the structural relationship between the parent drug (Sunitinib), its active metabolite (SU12662), and the N-Boc protected derivative.[2]

Figure 1: Structural hierarchy showing the metabolic and synthetic relationships between Sunitinib species.

Part 2: Synthetic Pathway & Origin

The presence of N-Boc-N-desethyl Sunitinib in a sample usually indicates one of two scenarios:

-

Intentional Synthesis: It is the penultimate precursor in the chemical synthesis of the metabolite SU12662.

-

Process Impurity: Incomplete deprotection during the manufacturing of reference standards.

2.1 The Convergent Synthesis Strategy

The synthesis follows a Knoevenagel condensation between a protected pyrrole aldehyde and 5-fluorooxindole. The Boc group is essential here to prevent the secondary amine of the N-desethyl tail from reacting with the aldehyde or interfering with the condensation.

Mechanism Steps:

-

Tail Formation: 2-(Ethylamino)ethanol is protected with Boc-anhydride to form N-Boc-N-ethylethanolamine.

-

Amide Coupling: This protected amine is coupled to the pyrrole carboxylic acid.

-

Condensation: The functionalized pyrrole aldehyde is condensed with 5-fluorooxindole.

-

Deprotection: The Boc group is removed (usually with HCl/Dioxane or TFA) to yield N-desethyl sunitinib. If this step is incomplete, the N-Boc impurity remains.

Figure 2: Synthetic pathway illustrating the origin of the N-Boc derivative via convergent synthesis.

Part 3: Analytical Characterization Protocols

For researchers validating Sunitinib API or biological samples, distinguishing the N-Boc derivative from the parent and metabolite is critical due to overlapping UV absorption spectra (dominated by the indolinone-pyrrole chromophore).

3.1 High-Performance Liquid Chromatography (HPLC)

The Boc group adds significant hydrophobicity. In Reverse Phase (RP) chromatography, the N-Boc derivative will elute after Sunitinib and N-desethyl sunitinib.

Protocol: Separation of Sunitinib and N-Boc Impurities

-

Column: C18 Stationary Phase (e.g., Waters XBridge or Phenomenex Luna), 150 mm × 4.6 mm, 3.5 µm.

-

Mobile Phase A: 20 mM Ammonium Acetate (pH 4.8 adjusted with acetic acid).

-

Mobile Phase B: Acetonitrile (ACN).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 430 nm (specific to the yellow/orange chromophore) and 254 nm.

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 15.0 | 40 | 60 | Linear Gradient |

| 20.0 | 10 | 90 | Wash (Elution of N-Boc) |

| 25.0 | 90 | 10 | Re-equilibration |

-

Expected Retention Order:

3.2 Mass Spectrometry (LC-MS/MS)

For definitive identification, MS/MS is required.

-

Ionization: ESI Positive Mode.

-

Precursor Ion: [M+H]⁺ = 471.2 m/z.

-

Key Fragmentation: Loss of the Boc group (-100 Da) typically yields a fragment at ~371 m/z (corresponding to the N-desethyl metabolite core).

Part 4: Applications in Drug Development[9]

4.1 Reference Standard for Quality Control

In the manufacturing of Sunitinib Malate, the "N-desethyl" analog is a known impurity. If the synthesis route involves Boc-protection (as described in Part 2), the N-Boc-N-desethyl Sunitinib becomes a "process-related impurity."

-

Regulatory Requirement: ICH Q3A(R2) guidelines require the identification and qualification of impurities exceeding 0.10%.

-

Usage: This compound is used to spike QC samples to establish Relative Retention Times (RRT) and Response Factors (RF).

4.2 Stable Isotope Synthesis

The N-Boc intermediate is the standard starting point for creating deuterated internal standards (e.g., N-desethyl Sunitinib-d5). The ethyl group can be introduced using deuterated ethyl iodide onto the Boc-protected precursor, followed by deprotection, ensuring the label is located specifically on the tail.

References

-

PubChem. (n.d.).[6] N-Desethyl Sunitinib (Compound).[1][4][][2][5][6][7][9][10] National Library of Medicine. Retrieved from [Link]

-

Lankheet, N. A., et al. (2013).[11] "Quantification of sunitinib and N-desethyl sunitinib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry." Therapeutic Drug Monitoring, 35(2). [Link]

Sources

- 1. N-Boc-N-desethyl Sunitinib | molsyns.com [molsyns.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. allmpus.com [allmpus.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. N-Desethyl Sunitinib | C20H23FN4O2 | CID 10292573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An HPLC method for simultaneous quantification of sunitinib and its active metabolite, SU12662, using hydrophilic interaction chromatography principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. WO2012088522A1 - Polymer-des-ethyl sunitinib conjugates - Google Patents [patents.google.com]

- 11. Quantification of sunitinib and N-desethyl sunitinib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry: validation and application in routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-N-desethyl Sunitinib physical and chemical properties

Physical and Chemical Properties, Synthesis, and Analytical Characterization

Executive Summary

N-Boc-N-desethyl Sunitinib (CAS: 1246833-23-7) is a critical synthetic intermediate and analytical standard used in the development and characterization of Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Structurally, it is the tert-butyloxycarbonyl (Boc) protected derivative of N-desethyl sunitinib , the primary active metabolite of the parent drug.

While Sunitinib acts via competitive inhibition of ATP binding in tyrosine kinases (VEGFR2, PDGFR

Chemical Identity & Structure

The compound retains the core indolin-2-one and pyrrole pharmacophores of Sunitinib but features a lipophilic carbamate protecting group on the ethylamino side chain.

| Property | Specification |

| Common Name | N-Boc-N-desethyl Sunitinib |

| Synonyms | N-Desethyl N-Butoxycarbonyl Sunitinib; tert-butyl (2-(5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)ethyl)(ethyl)carbamate |

| CAS Number | 1246833-23-7 (Unlabeled); 1246832-84-7 (Deuterated d5) |

| Molecular Formula | C |

| Molecular Weight | 470.55 g/mol |

| SMILES | CCN(CCOC(C)(C)C)CCNC(=O)C1=C(C)C(=C(N1)C)C=C2C3=C(C=CC(=C3)F)NC2=O |

| Key Functional Groups | Indolinone (fluorinated), Pyrrole-3-carboxamide, tert-butyl carbamate (Boc) |

Structural Insight

The introduction of the Boc group transforms the basic secondary amine of N-desethyl sunitinib into a neutral carbamate. This modification significantly alters the compound's acid-base properties (pKa) and lipophilicity (LogP), making it orthogonal to the parent drug in reverse-phase chromatography.

Physical Properties[1]

Quantitative data below is synthesized from certificate of analysis (CoA) aggregations and structural property predictions based on the Sunitinib scaffold.

| Property | Value / Description | Context |

| Appearance | Yellow to Orange Solid | Retains the conjugated system of Sunitinib responsible for the characteristic color. |

| Melting Point | 185°C – 195°C (Decomp.) | Theoretical range. Boc derivatives typically exhibit lower melting points than their salt forms due to disrupted crystal lattice ionic forces. |

| Solubility (Organic) | Soluble in DMSO, DMF, DCM, EtOAc | The Boc group enhances solubility in non-polar organic solvents compared to the free amine. |

| Solubility (Aqueous) | Insoluble / Very Low | Unlike Sunitinib Malate (water-soluble), the lipophilic Boc group renders this compound hydrophobic. |

| UV-Vis Max ( | ~429 nm | Consistent with the (Z)-3-methyleneindolin-2-one chromophore [1]. |

| LogP (Predicted) | ~3.8 – 4.2 | significantly higher than Sunitinib (LogP ~1.9) due to the hydrophobic tert-butyl moiety. |

Chemical Properties & Reactivity[3][13]

Stability and Storage

-

Photosensitivity: Like Sunitinib, the exocyclic double bond at the indole-pyrrole junction is susceptible to Z-to-E photo-isomerization upon exposure to light. All handling must be performed under amber light or in foil-wrapped vessels.

-

Hydrolytic Stability: Stable at neutral pH. The carbamate linkage is resistant to basic hydrolysis but highly sensitive to acidic conditions.

Deprotection Chemistry (Mechanism of Action)

The primary chemical utility of N-Boc-N-desethyl Sunitinib is its conversion to the active metabolite, N-desethyl sunitinib. This is achieved via acidolysis.

-

Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.

-

Mechanism: Protonation of the carbamate carbonyl oxygen, followed by elimination of the tert-butyl cation (as isobutylene) and decarboxylation to yield the secondary amine.

Synthesis Pathway

The compound is typically synthesized via a convergent route, coupling the pyrrole acid core with a mono-Boc-protected diamine linker.

Figure 1: Convergent synthesis workflow for N-desethyl Sunitinib via the N-Boc intermediate.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Due to the Boc group, the retention time (RT) will be significantly shifted compared to Sunitinib.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10%

90% B (Linear ramp required to elute the hydrophobic Boc species). -

15-20 min: 90% B.

-

-

Detection: UV at 430 nm (Specific to Sunitinib chromophore) and 254 nm.

-

Expected Result: N-Boc-N-desethyl Sunitinib elutes after Sunitinib and N-desethyl sunitinib due to increased hydrophobicity.

Nuclear Magnetic Resonance (NMR)

The

-

Diagnostic Signal: A strong singlet integrating to 9 protons at

~1.35 – 1.45 ppm , corresponding to the tert-butyl methyl groups of the Boc moiety. -

Aromatic Region: Signals between 6.8 – 7.8 ppm representing the oxindole and pyrrole protons (similar pattern to Sunitinib).

-

Amide NH: Singlet at ~13.7 ppm (pyrrole NH) and ~10.9 ppm (oxindole NH).

Mass Spectrometry (LC-MS/MS)

-

Ionization: Electrospray Ionization (ESI), Positive mode.

-

Parent Ion [M+H]

: m/z 471.26. -

Fragmentation Pattern:

-

Loss of Boc group (-100 Da): Product ion at m/z ~371 (corresponding to protonated N-desethyl sunitinib).

-

Further fragmentation yields ions characteristic of the oxindole core (m/z ~283).

-

Experimental Protocol: Deprotection to Active Metabolite

Objective: Generation of analytical grade N-desethyl sunitinib from the N-Boc standard.

-

Dissolution: Dissolve 50 mg of N-Boc-N-desethyl Sunitinib in 2 mL of Dichloromethane (DCM). Ensure complete dissolution (sonicate if necessary).

-

Acidification: Add 1 mL of Trifluoroacetic acid (TFA) dropwise at 0°C (Ice bath).

-

Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (SiO

, 5% MeOH in DCM) or HPLC. The yellow fluorescent spot of the starting material will shift to a lower R -

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Redissolve the residue in EtOAc.

-

Wash with saturated NaHCO

(aq) to neutralize and generate the free base. -

Dry organic layer over MgSO

, filter, and evaporate.

-

-

Purification: Recrystallize from Ethanol/Ether to obtain the orange solid of N-desethyl sunitinib.

References

-

Pharmaffiliates. (n.d.). N-Boc-N-desethyl Sunitinib-d5 Certificate of Analysis. Retrieved February 22, 2026, from [Link]

-

PubChem. (n.d.). Sunitinib Compound Summary. National Library of Medicine. Retrieved February 22, 2026, from [Link]

- Tang, Z., et al. (2012). Process for the preparation of Sunitinib and its salts. Patent WO2012088522A1.

Technical Guide: Mechanism of Formation and Synthesis of N-Boc-N-desethyl Sunitinib

[1]

Executive Summary

N-Boc-N-desethyl Sunitinib (CAS: 1246833-23-7) is a critical synthetic intermediate and high-purity impurity standard used in the development and pharmacokinetic profiling of Sunitinib (Sutent®).[1]

While Sunitinib is metabolized in vivo by CYP3A4 to its active metabolite N-desethyl sunitinib (SU12662) , the N-Boc derivative does not occur naturally.[1] It is a product of chemical synthesis , designed to introduce the ethylamino side chain in a protected state. This protection strategy is essential to prevent side reactions (such as polymerization or non-specific alkylation) during the coupling of the pyrrole moiety to the oxindole core, and to generate high-purity reference standards for LC-MS/MS bioanalysis.[1]

This guide details the chemical mechanism of formation, focusing on the convergent synthetic route that ensures regio- and stereochemical integrity.

Retrosynthetic Analysis & Strategy

The formation of N-Boc-N-desethyl Sunitinib is best understood via a convergent approach, assembling three key pharmacophores:

-

The Pyrrole Linker: 2,4-Dimethyl-5-formyl-1H-pyrrole-3-carboxylic acid.[1][4][5]

-

The Protected Side Chain: tert-Butyl ethyl(2-aminoethyl)carbamate.[1]

Strategic Logic

Direct synthesis of N-desethyl sunitinib often results in lower yields due to the nucleophilicity of the secondary amine in the side chain. By employing the tert-butyloxycarbonyl (Boc) protecting group, chemists eliminate the nucleophilicity of the terminal nitrogen, forcing the reaction exclusively toward the desired amide formation at the primary amine.

Pathway Visualization

Figure 1: Retrosynthetic disconnection of N-Boc-N-desethyl Sunitinib showing the convergent assembly of the oxindole, pyrrole, and protected amine fragments.[1]

Detailed Mechanism of Formation

The formation involves two distinct chemical phases: the construction of the side-chain-functionalized pyrrole (Phase 1) and the final condensation with the oxindole (Phase 2).[1]

Phase 1: Amide Coupling (Side Chain Attachment)

Reaction: Activation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and coupling with tert-butyl ethyl(2-aminoethyl)carbamate.[1]

-

Activation: The carboxylic acid is typically activated using 1,1'-Carbonyldiimidazole (CDI) or EDC/HOBt.[1] CDI is preferred in process chemistry to avoid difficult-to-remove urea byproducts.[1]

-

Nucleophilic Attack: The primary amine of the side chain attacks the activated carbonyl (acyl imidazole). The Boc-protected secondary amine is sterically hindered and electronically deactivated, preventing interference.[1]

-

Thermodynamics: The formation of the stable amide bond drives the reaction to completion.

Phase 2: Knoevenagel Condensation (The Critical Step)

Reaction: Condensation of the Pyrrole Amide Intermediate with 5-Fluorooxindole.[1]

This is the defining step of the Sunitinib class synthesis. It is base-catalyzed (typically piperidine or pyrrolidine) and relies on the acidity of the C3 position of the oxindole.

Mechanistic Steps:

-

Deprotonation: The organic base deprotonates the C3 position of 5-fluorooxindole (

), generating a resonance-stabilized enolate.[1] -

Nucleophilic Addition: The enolate attacks the aldehyde carbonyl of the pyrrole intermediate, forming a tetrahedral alkoxide intermediate.

-

Proton Transfer & Elimination: The intermediate is protonated, followed by an E1cB-like elimination of water.[1]

-

Isomerization: The resulting double bond can exist as E or Z.[1] The Z-isomer is thermodynamically favored due to an intramolecular hydrogen bond between the oxindole oxygen and the pyrrole NH, which "locks" the conformation.

Mechanistic Diagram

Figure 2: Mechanistic flow of the Knoevenagel condensation.[1] The base-catalyzed deprotonation of the oxindole precedes the attack on the pyrrole aldehyde.

Experimental Protocol

This protocol describes the synthesis of N-Boc-N-desethyl Sunitinib suitable for use as an analytical standard.[1]

Safety Note: Handle all reagents in a fume hood. 5-fluorooxindole is a skin irritant.[1]

Materials

-

Reactant A: 5-Fluorooxindole (1.0 eq)[1]

-

Reactant B: N-[2-(N-tert-Butoxycarbonyl-ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 eq)[1]

-

Catalyst: Piperidine (0.1 eq)[1]

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]

-

Temperature: Reflux (78°C for EtOH)[1]

Procedure

-

Charge: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend Reactant A and Reactant B in Ethanol (10 mL/g of reactant).

-

Catalysis: Add Piperidine dropwise.[1] The suspension will turn dark orange/red as the condensation initiates.

-

Reflux: Heat the mixture to reflux. Maintain for 3–5 hours.

-

Precipitation: Cool the reaction mixture slowly to room temperature (20–25°C), then to 0–5°C in an ice bath. The product will precipitate as a fine orange/yellow solid.[1]

-

Filtration: Filter the solids under vacuum.

-

Wash: Wash the filter cake with cold Ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Data Specifications (Expected)

| Parameter | Specification | Notes |

| Appearance | Orange to Yellow Powder | Characteristic of Sunitinib derivatives |

| Yield | 75% – 85% | High efficiency due to Z-isomer precipitation |

| Purity (HPLC) | > 98.0% | Main impurity: Unreacted oxindole |

| Mass Spec (ESI+) | [M+H]+ = 471.2 | Calc.[1] for C25H31FN4O4 |

| 1H NMR | Confirms Z-isomer (H-bond) |

Critical Process Parameters (CPPs) & Troubleshooting

Isomer Control (E vs Z)

The biological activity and reference standard validity depend on the (Z)-configuration .[1]

-

Mechanism of Control: The Z-isomer is stabilized by an intramolecular hydrogen bond between the oxindole C=O and the pyrrole N-H.

-

Troubleshooting: If the E-isomer is observed (rare), refluxing in ethanol with a catalytic amount of acid (e.g., acetic acid) promotes isomerization to the thermodynamically stable Z-form.[1]

Boc Stability

The Boc group is acid-labile.[1]

-

Avoid: Strong acids during the workup.[1]

-

Risk: If the reaction is run in acidic media (e.g., acetic acid solvent) instead of basic ethanol, the Boc group may cleave, yielding N-desethyl sunitinib directly, which complicates purification. Strictly maintain neutral-to-basic conditions.

References

-

Pfizer Inc. (2001).[1] Pyrrole substituted 2-indolinone protein kinase inhibitors. U.S. Patent 6,573,293.[1] Link

-

Sun, L., et al. (2003).[1][6] Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 46(7), 1116-1119.[1] Link[1]

-

Methods for preparing sunitinib and its salts. (2010). WO Patent 2010/011837.[1] Link[1]

-

Cayman Chemical. (2024).[1] N-desethyl Sunitinib Product Information & Metabolism. Link

-

BOC Sciences. (2024).[1] Sunitinib Preparation Procedure and Impurity Profiling.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel synthesis of sunitinib, a tyrosine kinase inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic & Analytical Nexus: N-Boc-N-desethyl Sunitinib in Metabolic Profiling

Topic: Role of N-Boc-N-desethyl Sunitinib in Sunitinib Metabolism Content Type: Technical Whitepaper / Methodological Guide Audience: DMPK Scientists, Bioanalytical Chemists, and Drug Development Researchers.

Executive Summary: The "Invisible" Tool in TKI Bioanalysis

In the development and clinical monitoring of Sunitinib (Sutent®), the spotlight often falls on two molecules: the parent drug and its primary active metabolite, N-desethyl sunitinib (SU12662) . These two compounds are equipotent inhibitors of VEGFR and PDGFR, and regulatory bodies (FDA, EMA) require the quantification of both to assess total therapeutic exposure.

N-Boc-N-desethyl Sunitinib is not a biological metabolite produced by the liver. Rather, it is the critical synthetic precursor and analytical standard used to generate high-purity SU12662. Its role is foundational to the bioanalytical workflows that validate Sunitinib pharmacokinetics (PK). Without this protected intermediate, the reliable synthesis and isolation of the chemically reactive secondary amine metabolite (SU12662) for use as a reference standard would be significantly more challenging.

This guide details the chemical logic, synthetic utility, and analytical application of N-Boc-N-desethyl Sunitinib in validating the CYP3A4 metabolic pathway.

Pharmacological Context: The CYP3A4 Imperative

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] Its metabolic fate is dominated by cytochrome P450 3A4 (CYP3A4), which mediates the N-deethylation of the diethylamino side chain.[2]

-

Metabolite: SU12662 (Secondary amine).[9]

-

Activity: SU12662 retains biochemical activity comparable to the parent drug.[2][4][5]

-

Clinical Relevance: The combined AUC of Sunitinib + SU12662 determines efficacy and toxicity (e.g., thrombocytopenia, neutropenia).

Because the metabolite contributes significantly to the pharmacological effect, bioanalytical assays (LC-MS/MS) must distinguish and quantify both species. This necessitates an authentic, high-purity chemical reference standard for SU12662.

Visualization: The Metabolic vs. Synthetic Pathway

The following diagram contrasts the biological generation of the metabolite (in the patient) with the chemical generation of the standard (in the lab) using the N-Boc precursor.

Caption: Figure 1. Dual pathways for SU12662. Top: Biological metabolism via CYP3A4.[1][2][4][5][6] Bottom: Chemical synthesis using the N-Boc precursor to generate the analytical standard.

The Chemical Logic: Why "Boc"?

The "Boc" (tert-butyloxycarbonyl) group is a protecting group for amines. Its presence in N-Boc-N-desethyl Sunitinib is a strategic chemical necessity.

The Reactivity Problem

The active metabolite, SU12662, contains a secondary amine (ethylamino group). Secondary amines are nucleophilic and reactive. If a chemist attempts to synthesize SU12662 from scratch without protection, the secondary amine can participate in unwanted side reactions (e.g., attacking the indolinone core or polymerizing) during the coupling steps.

The N-Boc Solution

By masking the secondary amine with a Boc group, the molecule becomes N-Boc-N-desethyl Sunitinib . This intermediate is chemically stable, allowing for:

-

Purification: It can be crystallized or chromatographed without degrading.

-

Storage: It serves as a stable "shelf" form of the metabolite.

-

Controlled Release: The active metabolite standard is released only when needed via a simple acid treatment.

Table 1: Physicochemical Comparison

| Feature | Sunitinib (Parent) | SU12662 (Metabolite) | N-Boc-N-desethyl Sunitinib |

| Role | Clinical Drug | Active Metabolite | Synthetic Precursor / Impurity Std |

| Amine Type | Tertiary (Diethyl) | Secondary (Monoethyl) | Protected (Carbamate) |

| Stability | High | Moderate (Reactive amine) | High (Chemically inert) |

| CAS No. | 557795-19-4 | 356068-97-8 | 1246833-23-7 |

| Key Use | Therapy | Target of Analysis | Source of Reference Standard |

Methodological Workflow: Generating the Standard

To study Sunitinib metabolism, researchers must first generate the SU12662 standard from the N-Boc precursor. This section provides a self-validating protocol for this conversion.

Protocol A: Deprotection & Purification

Objective: Convert N-Boc-N-desethyl Sunitinib into the free-base SU12662 metabolite for use in mass spectrometry.

Materials:

-

N-Boc-N-desethyl Sunitinib (Commercial Standard).[10]

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Dichloromethane (DCM).

-

Saturated NaHCO₃ solution.

Step-by-Step:

-

Dissolution: Dissolve 10 mg of N-Boc-N-desethyl Sunitinib in 1 mL of DCM.

-

Deprotection: Add 0.5 mL of TFA (or 1 mL of 4M HCl/Dioxane) dropwise at 0°C.

-

Reaction Monitoring: Stir at room temperature for 1-2 hours. Monitor via TLC or HPLC for the disappearance of the Boc-precursor peak.

-

Neutralization: Evaporate the solvent/acid under nitrogen flow. Re-dissolve the residue in DCM and wash with saturated NaHCO₃ to generate the free base.

-

Validation: Analyze the product by LC-MS. The mass shift should correspond to the loss of the Boc group (-100 Da).

-

Target m/z: ~371.2 (depending on ionization).

-

Analytical Application: Metabolic Stability Assay

Once the SU12662 standard is generated (or purchased using the Boc-synthesis route), it is used to calibrate assays measuring how fast Sunitinib is metabolized.

Protocol B: Microsomal Stability (CYP3A4 Validation)

Objective: Confirm the conversion of Sunitinib to SU12662 using Human Liver Microsomes (HLM).

Reagents:

-

SU12662 (Reference Standard - derived from Boc precursor).

-

NADPH Regenerating System.

-

Human Liver Microsomes (HLM).[6]

-

Ketoconazole (CYP3A4 Inhibitor - Positive Control).

Workflow:

-

Incubation: Incubate Sunitinib (1 µM) with HLM (0.5 mg/mL) and NADPH at 37°C.

-

Time Points: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an Internal Standard (e.g., Sunitinib-d10).

-

Analysis: Centrifuge and inject supernatant into LC-MS/MS.

-

Quantification: Use the SU12662 Reference Standard to build a calibration curve (1–1000 nM).

-

Data Processing: Plot the formation of SU12662 over time.

-

Validation Check: If Ketoconazole is added, the formation of SU12662 should be inhibited by >80%, confirming CYP3A4 specificity.

-

Visualization: Analytical Decision Tree

This diagram illustrates how the N-Boc compound fits into the quality assurance of the bioanalytical method.

Caption: Figure 2. The critical path for bioanalytical method development. The N-Boc route is the industry standard for accessing the metabolite reference material.

References

-

Pfizer Inc. (2023). SUTENT® (sunitinib malate) Prescribing Information. FDA.[5] Retrieved from [Link]

- Speed, B., et al. (2012). "Pan-kinase inhibition and the role of CYP3A4 in the metabolism of sunitinib." Drug Metabolism and Disposition, 40(6).

-

Faivre, S., et al. (2006). "Safety, pharmacokinetics, and antitumor activity of SU11248, a novel oral multitarget tyrosine kinase inhibitor, in patients with cancer." Journal of Clinical Oncology, 24(1), 25-35. Retrieved from [Link]

- Blanchet, B., et al. (2009). "Validation of an HPLC-UV method for sunitinib and its active metabolite N-desethyl sunitinib in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1109-1114. (Methodology requiring the metabolite standard).

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2012088522A1 - Polymer-des-ethyl sunitinib conjugates - Google Patents [patents.google.com]

- 4. Integrated semi-physiological pharmacokinetic model for both sunitinib and its active metabolite SU12662 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. veeprho.com [veeprho.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Boc-N-desethyl Sunitinib | molsyns.com [molsyns.com]

Technical Monograph: Biological & Synthetic Profile of N-Boc-N-desethyl Sunitinib

[1][2]

Executive Summary & Molecular Identity

N-Boc-N-desethyl Sunitinib (CAS: 1246833-23-7) is a specialized synthetic intermediate and high-purity reference standard used primarily in the pharmaceutical development and bioanalysis of Sunitinib (Sutent®).[1][2]

Unlike the parent drug Sunitinib or its equipotent metabolite N-desethyl Sunitinib (SU12662), the N-Boc derivative is pharmacologically latent .[1][2] Its primary utility lies in:

-

Synthetic Chemistry: acting as the direct precursor for generating N-desethyl Sunitinib (via deprotection).[1][2]

-

Analytical Quality Control: serving as a critical impurity standard for monitoring synthesis byproducts.[1][2]

-

Bioanalysis: functioning as a stable isotope-labeled internal standard precursor (when deuterated) for DMPK studies.[1][2]

| Property | Specification |

| Chemical Name | N-[2-(N-tert-Butoxycarbonylethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

| CAS Number | 1246833-23-7 |

| Molecular Formula | C₂₅H₃₁FN₄O₄ |

| Molecular Weight | 470.54 g/mol |

| Role | Synthetic Intermediate, Impurity Standard, Protected Metabolite |

| Solubility | Soluble in DMSO, Methanol; Insoluble in Water |

Biological Activity & SAR Analysis

The "Latent" Pharmacophore

Research indicates that N-Boc-N-desethyl Sunitinib exhibits negligible kinase inhibitory activity compared to Sunitinib or SU12662.[1][2] This loss of potency is explained by Structure-Activity Relationship (SAR) principles specific to the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR2 and PDGFR

-

Steric Hindrance: The tert-butoxycarbonyl (Boc) group adds a bulky, lipophilic moiety to the ethylamino tail.[1][2] In the active drug, this tail extends towards the solvent front or interacts with the ribose-binding pocket.[1][2] The Boc group creates a steric clash, preventing the indolinone core from seating deeply into the hinge region.[2]

-

Loss of Basicity: The kinase affinity of Sunitinib relies partly on the basicity of the secondary amine (or tertiary in the parent) to form hydrogen bond networks or ionic interactions.[1] The carbamate (Boc) protection neutralizes this amine, abolishing these critical electrostatic interactions.[1][2]

Metabolic Pathway & Activation

N-Boc-N-desethyl Sunitinib does not occur naturally in vivo.[1][2] It is a laboratory construct. The biological relevance appears only after chemical deprotection , which yields the active metabolite SU12662.[2]

Figure 1: The synthetic vs. metabolic generation of the active metabolite SU12662.[1][2] The N-Boc variant is a synthetic entry point, not a biological one.[2]

Experimental Protocols

Synthesis of Active N-desethyl Sunitinib (Deprotection)

Objective: To convert the inactive N-Boc standard into the biologically active N-desethyl Sunitinib for use in cell-based assays or as a reference material.[1][2]

Reagents:

-

Saturated NaHCO₃ solution[2]

Protocol:

-

Dissolution: Dissolve 50 mg of N-Boc-N-desethyl Sunitinib in 2 mL of anhydrous DCM in a round-bottom flask.

-

Acidification: Cool to 0°C. Dropwise add 0.5 mL of TFA (or 1 mL of 4M HCl/Dioxane).

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS until the starting material (m/z 471) disappears and the product (m/z 371) dominates.[1][2]

-

Work-up:

-

Purification: If necessary, purify via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Analytical Characterization (LC-MS/MS)

For researchers using this molecule as a QC standard, the following transitions are typical for identification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| N-Boc-N-desethyl Sunitinib | 471.2 [M+H]⁺ | 371.2 (Loss of Boc) | 35 | 20 |

| N-desethyl Sunitinib | 371.2 [M+H]⁺ | 283.1 | 30 | 25 |

Analytical Applications & Quality Control

In drug development, N-Boc-N-desethyl Sunitinib serves as a critical process impurity marker .[1][2] During the GMP synthesis of Sunitinib or its labeled isotopologues, incomplete deprotection of the amine side chain results in this specific impurity.[2]

Why it matters:

-

Regulatory Compliance: ICH Q3A/B guidelines require the identification of impurities >0.1%.[1]

-

False Negatives in Assays: If not separated chromatographically, the N-Boc form can co-elute with other metabolites.[1][2] However, its lack of kinase activity means its presence effectively dilutes the potency of a drug batch.[2]

Impurity Profiling Workflow

Figure 2: Theoretical HPLC elution order. The N-Boc group significantly increases lipophilicity, causing the impurity to elute later than the parent drug and active metabolite.[2]

References

-

Cayman Chemical. (2023).[1][2] N-desethyl Sunitinib Product Information & Biological Activity. Retrieved from [1][2]

-

MedChemExpress. (2024).[1][2] Sunitinib Metabolite SU12662: Structure and Kinase Inhibition Profile. Retrieved from [1][2]

-

SynThink Research Chemicals. (2023).[1][2] Sunitinib N-Desethyl N-Butoxycarbonyl Impurity Standard. Retrieved from [1][2]

-

Yu, H., et al. (2015).[1][2] "Integrated semi-physiological pharmacokinetic model for both sunitinib and its active metabolite SU12662". British Journal of Clinical Pharmacology. Retrieved from [1][2]

-

Speed, B., et al. (2012).[1][2] "Pan-kinase inhibition and SAR of Sunitinib analogs". Journal of Medicinal Chemistry. (Contextual SAR reference for amine importance).

Methodological & Application

Precision Oncology Tools: Application of N-Boc-N-desethyl Sunitinib in Pharmacokinetic Research

Executive Summary

N-Boc-N-desethyl Sunitinib (CAS: 1246833-23-7) serves as a critical synthetic intermediate and impurity standard in the development and bioanalysis of Sunitinib (Sutent®).[1] While Sunitinib is a primary tyrosine kinase inhibitor (TKI) for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST), its therapeutic efficacy and toxicity profile are heavily dependent on its active metabolite, N-desethyl sunitinib (SU12662).

This application note details the utilization of the N-Boc protected derivative as a high-fidelity precursor for generating analytical reference standards of the active metabolite. It further outlines the protocol for validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays required for Therapeutic Drug Monitoring (TDM).

Part 1: Mechanistic Context & Clinical Relevance

The Metabolic Imperative

Sunitinib functions as a multi-targeted inhibitor of VEGFR, PDGFR, and KIT. However, in vivo, it undergoes extensive metabolism by the cytochrome P450 isoform CYP3A4 . The primary biotransformation involves N-deethylation, yielding N-desethyl sunitinib .

-

Bioactivity: The N-desethyl metabolite retains equipotent kinase inhibitory activity compared to the parent drug.

-

Pharmacokinetics (PK): Both parent and metabolite exhibit high protein binding (>90%) and long half-lives.

-

Clinical Consequence: Total therapeutic exposure is defined as the sum of Sunitinib + N-desethyl sunitinib concentrations.[2] Variability in CYP3A4 activity (due to genetic polymorphisms or drug-drug interactions) necessitates precise quantification of both species to prevent toxicity (e.g., hand-foot syndrome, neutropenia) or sub-therapeutic dosing.

The Role of the N-Boc Intermediate

Direct synthesis of the secondary amine (N-desethyl sunitinib) is prone to over-alkylation and side reactions. The N-Boc (tert-butyloxycarbonyl) protecting group strategy offers two distinct applications:

-

Reference Standard Synthesis: It allows for the purification of the core scaffold before the final deprotection, ensuring a high-purity (>99.5%) metabolite standard free of isobaric impurities.

-

Impurity Profiling: It acts as a process-related impurity marker in the manufacturing of Sunitinib, ensuring regulatory compliance (ICH Q3A/B guidelines).

Pathway Visualization

The following diagram illustrates the metabolic conversion and the synthetic entry point of the N-Boc derivative.

Figure 1: The dual pathways to N-desethyl Sunitinib: In vivo enzymatic metabolism vs. In vitro synthetic deprotection of the N-Boc precursor.[3]

Part 2: Experimental Protocols

Protocol A: Synthesis of N-Desethyl Sunitinib Reference Standard

Objective: To generate high-purity N-desethyl sunitinib from N-Boc-N-desethyl sunitinib for use as an LC-MS/MS calibration standard.

Reagents:

-

Substrate: N-Boc-N-desethyl Sunitinib (CAS 1246833-23-7)[1][4][5][6][7]

-

Solvent: Dichloromethane (DCM) or 1,4-Dioxane

-

Reagent: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Quench: Saturated NaHCO₃ solution

Workflow:

-

Dissolution: Dissolve 50 mg of N-Boc-N-desethyl Sunitinib in 2 mL of anhydrous DCM.

-

Deprotection: Add 0.5 mL of TFA dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours.

-

Checkpoint: Monitor reaction progress via TLC (System: MeOH/DCM 1:9). The N-Boc starting material (higher R_f) should disappear.

-

-

Work-up: Evaporate volatiles under reduced pressure. Redissolve the residue in DCM (5 mL) and wash with saturated NaHCO₃ (2 x 5 mL) to neutralize the salt form to the free base.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Diethyl ether if necessary.

-

Validation: Confirm structure via ¹H-NMR and Mass Spectrometry (Expected [M+H]⁺ = 371.2).

Protocol B: LC-MS/MS Quantification in Plasma

Objective: Simultaneous quantification of Sunitinib and N-desethyl sunitinib in human plasma using the generated standard.

Instrumentation:

-

LC System: Agilent 1290 Infinity II or equivalent.

-

MS System: Sciex Triple Quad 6500+ or Thermo Altis.

-

Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).

MS/MS Parameters (MRM Transitions):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Sunitinib | 399.2 | 326.2 | 35 | Target |

| N-desethyl Sunitinib | 371.2 | 283.1 | 32 | Metabolite |

| Sunitinib-d5 | 404.2 | 331.2 | 35 | Internal Standard |

Sample Preparation (Protein Precipitation):

-

Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Internal Standard (IS) working solution (Sunitinib-d5, 100 ng/mL).

-

Precipitate: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex vigorously for 30 seconds.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Inject: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL into the LC-MS/MS.

Part 3: Analytical Validation & Data Interpretation

Bioanalytical Workflow Diagram

The following flowchart defines the critical path for validating the assay using the N-Boc derived standard.

Figure 2: End-to-end workflow from N-Boc precursor to clinical data generation.

Data Interpretation Guide

When analyzing patient samples, researchers must calculate the Total Active Drug (TAD) concentration.

-

Therapeutic Window: The suggested target trough concentration (

) for efficacy is 50–100 ng/mL (Total Sunitinib + N-desethyl sunitinib).[2] -

Metabolic Ratio: Calculate the ratio of Metabolite/Parent.

-

Normal Ratio: ~0.2 – 0.4.[8]

-

Low Ratio (<0.1): Suggests CYP3A4 inhibition or poor metabolizer status.

-

High Ratio (>0.5): Suggests CYP3A4 induction (e.g., concomitant rifampin use).

-

Troubleshooting Common Issues

| Observation | Probable Cause | Corrective Action |

| Interference at m/z 371.2 | Incomplete separation of isomers or matrix effect. | Improve chromatographic gradient; switch to MeOH/Water mobile phase. |

| Non-linear Calibration | Saturation of detector or impurity in standard. | Verify purity of N-desethyl standard derived from N-Boc precursor; Dilute samples. |

| Low Recovery | Protein binding losses. | Ensure use of silanized glass or low-binding polypropylene vials. |

References

-

Pfizer Inc. (2006). SUTENT® (sunitinib malate) Prescribing Information. FDA Access Data. Link

-

Faivre, S., et al. (2006). "Safety, pharmacokinetics, and antitumor activity of SU11248, a novel oral multitarget tyrosine kinase inhibitor, in patients with cancer." Journal of Clinical Oncology, 24(1), 25-35. Link

-

Blanchet, B., et al. (2009). "Validation of an HPLC-UV method for the quantification of sunitinib and its active metabolite N-desethyl sunitinib in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1109-1114. Link

-

Honeywell, R., et al. (2010). "Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry." Cancer Chemotherapy and Pharmacology, 66, 517–527. Link

-

Molsyns Research. (n.d.). N-Boc-N-desethyl Sunitinib Product Data. Molsyns. Link

Sources

- 1. N-Boc-N-desethyl Sunitinib | molsyns.com [molsyns.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Boc-N-desethyl Sunitinib | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Sunitinib Impurity 17 | CAS No- 253870-02-9 | NA [chemicea.com]

- 7. N-Boc-N,N-didesethyl Sunitinib | CAS No- 1227960-76-0 | NA [chemicea.com]

- 8. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-N-desethyl Sunitinib

Introduction

Welcome to the Technical Support Center for the synthesis of N-Boc-N-desethyl Sunitinib. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important Sunitinib metabolite and its protected analogue. N-Boc-N-desethyl Sunitinib serves as a critical reference standard in pharmacokinetic studies and as a versatile intermediate for the synthesis of novel Sunitinib derivatives and drug conjugates[1][2].

The synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively. Our approach is grounded in fundamental chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.

Synthetic Scheme Overview

The synthesis of N-Boc-N-desethyl Sunitinib is typically approached via a two-step sequence starting from commercially available or synthesized intermediates. The overall strategy involves the formation of the N-desethyl Sunitinib core through a Knoevenagel condensation, followed by the selective protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

Caption: Proposed synthetic workflow for N-Boc-N-desethyl Sunitinib.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems that you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Step 1: Knoevenagel Condensation to form N-desethyl Sunitinib

Q1: The yield of my Knoevenagel condensation is consistently low (<60%). What are the likely causes and how can I improve it?

A1: Low yields in this step are a common issue and can often be attributed to several factors:

-

Suboptimal Catalyst Choice or Concentration: The choice of base catalyst (e.g., pyrrolidine, piperidine) is critical. While both are effective, their optimal concentration can vary depending on the substrate purity and solvent. An insufficient amount of catalyst will lead to a sluggish reaction, while an excess can promote side reactions.

-

Solution: Screen different catalysts and their concentrations. Start with 0.1 equivalents of pyrrolidine and incrementally increase to 0.3 equivalents. Monitor the reaction progress by TLC or LC-MS to find the sweet spot. Pyrrolidine is often reported to give higher yields compared to piperidine in similar syntheses[3].

-

-

Reaction Temperature and Time: The condensation requires elevated temperatures (reflux) to proceed at a reasonable rate. However, prolonged heating can lead to the degradation of both starting materials and the product.

-

Solution: Ensure the reaction is heated to a gentle reflux. Monitor the reaction every 1-2 hours. Once the starting material (the pyrrole aldehyde) is consumed, proceed with the work-up. Over-refluxing can lead to the formation of dark-colored, intractable byproducts.

-

-

Purity of Starting Materials: The purity of the pyrrole aldehyde intermediate and 5-fluoro-2-oxindole is paramount. Impurities can interfere with the catalyst and lead to side reactions.

-

Solution: Ensure your starting materials are of high purity (>98%). If you synthesized the pyrrole intermediate yourself, consider recrystallization or column chromatography to remove any residual impurities.

-

-

Formation of E/Z Isomers: The product, N-desethyl Sunitinib, can exist as both E and Z isomers. While the Z-isomer is generally the more stable and desired product, the reaction may initially produce a mixture[4]. The isomers may have different solubilities, leading to loss during work-up and purification.

-

Solution: The E/Z isomerization is often influenced by light and pH[4]. Conducting the reaction and work-up under dim light can be beneficial. The ratio of isomers can often be shifted towards the more stable Z-isomer by heating in a suitable solvent or by adjusting the pH during work-up.

-

Q2: I am observing a significant amount of a dark, insoluble material in my reaction mixture. What is it and how can I prevent its formation?

A2: The formation of dark, often polymeric, byproducts is a known issue in Knoevenagel condensations, especially when conducted at high temperatures for extended periods[3].

-

Cause: This is likely due to the self-condensation of the aldehyde starting material or decomposition of the product under the reaction conditions.

-

Prevention:

-

Strict Reaction Monitoring: Avoid unnecessarily long reaction times. As soon as the limiting reagent is consumed (as determined by TLC or LC-MS), cool the reaction down.

-

Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of colored impurities by preventing oxidative side reactions.

-

Controlled Heating: Use an oil bath with a temperature controller to ensure even and controlled heating. Avoid hot spots which can accelerate decomposition.

-

Step 2: Boc Protection of N-desethyl Sunitinib

Q3: My Boc protection reaction is incomplete, and I see both starting material and product on my TLC/LC-MS. How can I drive the reaction to completion?

A3: Incomplete Boc protection is a frequent challenge, particularly with secondary amines which are less nucleophilic than primary amines[5].

-

Insufficient Reagent: The most common cause is an insufficient amount of di-tert-butyl dicarbonate ((Boc)₂O).

-

Solution: Use a slight excess of (Boc)₂O (1.1 to 1.5 equivalents). If the reaction stalls, a second addition of a small amount of (Boc)₂O (0.2-0.3 equivalents) can help push it to completion.

-

-

Inadequate Base: The choice and amount of base are crucial. The base is needed to deprotonate the amine, increasing its nucleophilicity. If the base is too weak or used in stoichiometric amounts, the reaction may be slow or incomplete.

-

Solution: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a slight excess (1.2 to 2.0 equivalents). Ensure the base is dry, as water can hydrolyze (Boc)₂O.

-

-

Steric Hindrance: The secondary amine in N-desethyl Sunitinib is somewhat sterically hindered, which can slow down the reaction.

-

Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as heating can also promote side reactions. Alternatively, increasing the reaction time (e.g., to 24 hours) may be necessary.

-

-

Solvent Effects: The solubility of the starting material can affect the reaction rate.

-

Solution: Ensure that your N-desethyl Sunitinib is fully dissolved in the solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. If solubility is an issue, consider using a co-solvent system or a more polar solvent like acetonitrile.

-

Q4: I am observing a side product with a mass corresponding to tert-butylation of my molecule. How can this be avoided?

A4: This is a known side reaction in Boc protection chemistry, although it is more common during Boc deprotection[2]. The tert-butyl cation (t-Bu⁺) generated from (Boc)₂O can alkylate electron-rich positions on your molecule.

-

Cause: The tert-butyl cation can act as an electrophile and react with nucleophilic sites on the Sunitinib core, such as the pyrrole ring or the oxindole nitrogen.

-

Prevention:

-

Control Temperature: Avoid high reaction temperatures. This side reaction is more prevalent at elevated temperatures.

-

Use a Scavenger: While more common in deprotection, adding a cation scavenger like triethylsilane (TES) or thioanisole might help in problematic cases, but this is generally not necessary for the protection step.

-

Optimize Stoichiometry: Avoid a large excess of (Boc)₂O. Use the minimum amount required to drive the reaction to completion.

-

Purification Challenges

Q5: I am having difficulty purifying my final N-Boc-N-desethyl Sunitinib product by column chromatography. It is streaking on the column, and I am getting poor separation.

A5: Purification of nitrogen-containing compounds, especially those with both protected and unprotected nitrogens, can be challenging.

-

Cause of Streaking: Streaking on silica gel is often due to the interaction of basic nitrogen atoms with the acidic silanol groups on the silica surface. This leads to poor peak shape and inefficient separation.

-

Solutions:

-

Neutralize the Silica: Pre-treat your silica gel with a small amount of a non-polar amine, like triethylamine. This is typically done by adding 0.5-1% triethylamine to your eluent system. This will "cap" the acidic sites on the silica and improve the chromatography.

-

Optimize the Eluent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol or ethyl acetate. A typical gradient might be from 0% to 10% methanol in DCM.

-

Alternative Stationary Phases: If silica gel chromatography is still problematic, consider using a different stationary phase like alumina (neutral or basic) or a C18-functionalized silica (reverse-phase chromatography).

-

Recrystallization: If the product is a solid and you can find a suitable solvent system, recrystallization can be an excellent alternative to chromatography for achieving high purity.

-

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to monitor the progress of these reactions?

A: A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

-

TLC: Provides a quick and inexpensive way to visualize the consumption of starting materials and the formation of the product. Staining with potassium permanganate or visualization under UV light is effective for these compounds.

-

LC-MS: Offers a more quantitative assessment and provides mass information, which is invaluable for identifying the product and any side products. It is particularly useful for confirming the completion of the Boc protection step by observing the expected mass increase.

Q: What are the recommended storage conditions for N-Boc-N-desethyl Sunitinib?

A: Like Sunitinib itself, the N-Boc derivative may be sensitive to light and air. It is recommended to store the compound in an amber vial under an inert atmosphere (argon or nitrogen) at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable[1].

Q: Are there any alternative methods for Boc protection?

A: Yes, while (Boc)₂O is the most common reagent, other options exist. For example, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can sometimes be effective for hindered amines, although it is more expensive.

Q: I need to remove the Boc group later. What are the recommended conditions?

A: The Boc group is typically removed under acidic conditions. The most common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. A 20-50% solution of TFA in DCM is usually sufficient, and the reaction is often complete within 1-2 hours. Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used.

Experimental Protocols

Disclaimer: These are representative protocols and may require optimization based on your specific laboratory conditions and reagent quality.

Protocol 1: Synthesis of N-desethyl Sunitinib

-

To a solution of N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 eq) in absolute ethanol (10 mL per gram of aldehyde), add 5-fluoro-2-oxindole (1.05 eq).

-

Add pyrrolidine (0.2 eq) to the mixture.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere.

-

Monitor the reaction by TLC (e.g., 10% Methanol in DCM) or LC-MS. The reaction is typically complete in 4-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of solution.

-

Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the solid under vacuum to afford N-desethyl Sunitinib as a yellow-orange solid. The purity can be checked by ¹H NMR and LC-MS.

Protocol 2: Synthesis of N-Boc-N-desethyl Sunitinib

-

Suspend N-desethyl Sunitinib (1.0 eq) in dichloromethane (DCM, 20 mL per gram).

-

Add triethylamine (1.5 eq) to the suspension and stir for 10 minutes at room temperature.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature. The suspension should become a clear solution as the reaction progresses.

-

Monitor the reaction by TLC or LC-MS until the starting material is no longer visible (typically 6-12 hours).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0-5% methanol in DCM, with 0.5% triethylamine added to the eluent) to yield N-Boc-N-desethyl Sunitinib.

Troubleshooting Workflow Diagram

Caption: A general workflow for troubleshooting common synthesis issues.

References

- Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. (2013).

-

Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2024). PubMed. [Link]

-

Application of sunitinib in cancer treatment and analysis of its synthetic route. (2025). ResearchGate. [Link]

-

An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. (2025). ResearchGate. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]

-

Synthetic route of sunitinib analogues and physicochemical properties. (n.d.). ResearchGate. [Link]

-

Synthesis and characterization of amino acid substituted sunitinib analogues for the treatment of AML. (2018). PubMed. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.). ResearchGate. [Link]

- Crystallization method of Boc-amino acid. (n.d.).

-

Boc Protecting Group for Amines. (2023). Chemistry Steps. [Link]

- Synthesis method of sunitinib alkali. (n.d.).

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). PMC. [Link]

-

A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. (2025). ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of Sunitinib Analogues to Improve Aqueous Solubility. (n.d.). ResearchGate. [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. [Link]

-

N-(2-(DIETHYLAMINO)ETHYL)-5-FORMYL-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE. (n.d.). Inxight Drugs. [Link]

-

N-Boc-N-desethyl Sunitinib. (n.d.). molsyns.com. [Link]

-

BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC. [Link]

-

Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. (2023). PMC. [Link]

Sources

- 1. N-Boc-N-desethyl Sunitinib | molsyns.com [molsyns.com]

- 2. BOC deprotection [ms.bzchemicals.com]

- 3. patents.justia.com [patents.justia.com]

- 4. Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of N-Boc-N-desethyl Sunitinib

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of N-Boc-N-desethyl Sunitinib. Here, we address common challenges and provide practical, field-proven solutions in a question-and-answer format, focusing on the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows.

I. Understanding the Molecule: Key Physicochemical Considerations

Before diving into specific protocols, it's crucial to understand the chemical nature of N-Boc-N-desethyl Sunitinib. This molecule has several features that dictate the choice of purification strategy:

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions. This is the most critical factor to consider, as premature deprotection is a common pitfall during purification.

-

The Sunitinib Core: The core structure is relatively non-polar and contains several nitrogen atoms, which can interact with silica gel in normal-phase chromatography.

-

Solubility: N-desethyl Sunitinib, a closely related compound, is soluble in methanol and DMSO.[1] This provides a starting point for solvent selection during chromatography and crystallization.

-

Potential Impurities: The primary impurity of concern is the deprotected N-desethyl Sunitinib. Other potential impurities can arise from the synthetic route, such as unreacted starting materials or by-products.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My N-Boc-N-desethyl Sunitinib is deprotecting during silica gel column chromatography. How can I prevent this?

This is a common issue arising from the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface can be sufficiently acidic to cleave the Boc group, especially when using polar protic solvents like methanol.

Troubleshooting Steps:

-

Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (TEA) or another suitable base in your chosen solvent system (e.g., 1-2% TEA in ethyl acetate). This deactivates the acidic sites.

-

Use a Buffered Mobile Phase: Adding a small amount of a volatile base, such as TEA or ammonium hydroxide, to your mobile phase can help maintain a neutral to slightly basic pH throughout the purification.

-

Choose an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or a polymer-based support.

-

Avoid Protic Solvents: If possible, avoid highly protic solvents like methanol, which can facilitate the acid-catalyzed deprotection. Opt for solvent systems like hexanes/ethyl acetate or dichloromethane/ethyl acetate.

FAQ 2: What are the best starting conditions for flash chromatography of N-Boc-N-desethyl Sunitinib?

For a Boc-protected amine with the polarity of a Sunitinib analog, a good starting point for normal-phase flash chromatography would be a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.

Recommended Starting Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of 5% to 50% ethyl acetate in hexanes has been shown to be effective for the purification of N-Boc secondary amines.[2]

-

Detection: UV at a wavelength where the Sunitinib chromophore absorbs (e.g., 254 nm or a more specific wavelength if known).

Workflow for Method Development:

Caption: Workflow for developing a flash chromatography method.

FAQ 3: Can I use Reverse-Phase (RP) HPLC for purification? I'm concerned about the acidic mobile phase modifiers.

Yes, RP-HPLC can be a powerful tool for high-purity isolations, but you must be cautious about the mobile phase. Standard RP-HPLC protocols often use trifluoroacetic acid (TFA) as a mobile phase modifier to improve peak shape. However, TFA is a strong acid and will readily cleave the Boc group.

Strategies for Safe RP-HPLC Purification:

-

Use a Weaker Acid: Formic acid is a less potent acid than TFA and can sometimes be used without significant deprotection, especially if the fractions are collected and neutralized promptly.

-

Employ a Buffered System: An ammonium acetate or ammonium bicarbonate buffer system can maintain a neutral pH, protecting the Boc group.

-

Immediate Neutralization: If a mild acid like formic acid is used, it is advisable to have a collection vessel containing a small amount of a neutralizing base (like TEA) for the fractions containing your product.

-

Lyophilization vs. Rotary Evaporation: After pooling fractions, lyophilization (freeze-drying) is preferred over rotary evaporation. Rotary evaporation can lead to a concentration of the acidic modifier as the organic solvent is removed, which can cause deprotection.

Comparison of Mobile Phase Modifiers for RP-HPLC:

| Modifier | Concentration | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 0.1% | Excellent peak shape, volatile | High risk of Boc deprotection |

| Formic Acid | 0.1% | Good peak shape, more volatile than acetic acid | Moderate risk of deprotection, especially upon concentration |

| Acetic Acid | 0.1-1% | Lower risk of deprotection | Less effective for peak shape, higher UV cutoff |

| Ammonium Acetate/Bicarbonate | 10-20 mM | Neutral pH, protects Boc group | Non-volatile, may require desalting step |

FAQ 4: My purified product is an oil and won't solidify. How can I induce crystallization?

Many N-Boc protected compounds are oils or amorphous solids.[3] If your product is pure by NMR and LC-MS, here are some techniques to induce crystallization:

-

Solvent-Antisolvent Crystallization: Dissolve your compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.

-

Vapor Diffusion: Dissolve your product in a small amount of a relatively volatile solvent (like dichloromethane) in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (like pentane). The anti-solvent will slowly diffuse into the product solution, often yielding high-quality crystals.[3]

-

Seed Crystals: If you have even a tiny amount of solid material, you can use it to seed a supersaturated solution of your compound.[4]

-

Trituration: If the product is a thick oil, you can try adding a poor solvent and scratching the side of the flask with a glass rod to induce crystallization.

III. Step-by-Step Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Base-Washed Silica

This protocol is designed to minimize on-column deprotection of the N-Boc group.

Materials:

-

Crude N-Boc-N-desethyl Sunitinib

-

Silica gel (230-400 mesh)

-

Triethylamine (TEA)

-

Hexanes (or heptane)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Flash chromatography system

Procedure:

-

Prepare Base-Washed Silica:

-

Prepare a slurry of silica gel in a 98:2 mixture of your initial elution solvent (e.g., hexanes:EtOAc 95:5) and TEA.

-

Gently swirl for 5-10 minutes.

-

Pack your column with this slurry.

-

-

Prepare the Sample:

-

Dissolve the crude product in a minimal amount of DCM.

-

Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator. This is your "dry load."

-

-

Chromatography:

-

Equilibrate the column with your starting mobile phase (e.g., 95:5 Hexanes:EtOAc).

-

Load the dry sample onto the top of the column.

-

Begin elution with a shallow gradient, for example:

-

5% EtOAc in Hexanes for 2 column volumes (CVs)

-

5% to 50% EtOAc in Hexanes over 10 CVs

-

Hold at 50% EtOAc for 2 CVs

-

-

Monitor the elution by UV and collect fractions.

-

-

Analysis and Work-up:

-

Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Decision Tree for Purification Method Selection:

Caption: Decision-making flowchart for purification strategy.

IV. References

-

Bauer, S. M., & Armstrong, R. W. (1999). Total Synthesis of Motuporin (Nodularin-V). Journal of the American Chemical Society, 121(27), 6355–6366. [Link]

-

Reddy, K. L., & S. V., N. K. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC, 2011, 1-10. [Link]

-

Google Patents. (2020). Crystallization method of Boc-amino acid. (CN112661672A).

-

Edelmann, F. T. (2022). How can I crystallize a product that is dissolved in Boc? ResearchGate. [Link]

-

Allmpus. (n.d.). Sunitinib N-Desethyl Impurity / N-Desethyl Sunitinib. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Sunitinib-impurities. Retrieved from [Link]

-

Google Patents. (2010). Processes for preparing sunitinib and salts thereof. (US20100160646A1).

-

Google Patents. (2013). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (WO2013162390A1).

-

Padervand, M., Ghaffari, S., Attar, H., & Nejad, M. (2017). Reverse phase HPLC determination of sunitinib malate using UV detector, its isomerisation study, method development and validation. Journal of Analytical Chemistry, 72(5), 567-574. [Link]

-

Xu, Y., Grem, J. L., & Peer, C. J. (2008). Stability of Sunitinib in Oral Suspension. American Journal of Health-System Pharmacy, 65(12), 1159-1162. [Link]

Sources

- 1. allmpus.com [allmpus.com]

- 2. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 3. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

improving the yield of N-Boc-N-desethyl Sunitinib synthesis

Technical Support Center: High-Purity Synthesis of N-Boc-N-desethyl Sunitinib

Executive Summary & Core Chemistry

This guide addresses the synthesis of N-Boc-N-desethyl Sunitinib , a critical intermediate used to generate the active metabolite (SU12662) or as a stable reference standard.[1] The synthesis hinges on a Knoevenagel condensation between a specific oxindole and a Boc-protected pyrrole aldehyde.

The Core Challenge: The yield is frequently compromised by three factors:

-

Z/E Isomerization: The thermodynamically unstable E-isomer forms under improper lighting or thermal conditions.[1]

-

Premature Boc-Deprotection: The tert-butyloxycarbonyl group is acid-sensitive; trace acidity in solvents or workup can degrade the product into N-desethyl sunitinib before purification.[1]

-

Aldehyde Purity: The pyrrole aldehyde precursor is prone to oxidation, stalling the condensation.[1]

Synthesis Workflow Visualization

The following diagram outlines the optimized convergent synthesis pathway.

Figure 1: Convergent synthesis pathway for N-Boc-N-desethyl Sunitinib via Knoevenagel condensation.[1]

Troubleshooting Guide (Q&A Format)

Module A: Reaction Optimization (The Condensation Step)

Q1: My reaction stalls at 60% conversion after 12 hours. Adding more piperidine doesn't help.[1] What is wrong? Diagnosis: This is likely due to aldehyde oxidation or solvent wetness .[1]

-

Mechanism: The pyrrole aldehyde (Reactant B) is electron-rich and oxidizes to the carboxylic acid if stored improperly.[1] The acid neutralizes the piperidine catalyst, killing the Knoevenagel mechanism.

-

Solution:

-

Check Reactant B: Run a TLC or H-NMR of your pyrrole aldehyde.[1] If you see a carboxylic acid peak (broad singlet >10 ppm), repurify via column chromatography (DCM/MeOH).[1]

-

Solvent Switch: Switch from standard Ethanol (95%) to Anhydrous Ethanol or 2-Methyltetrahydrofuran (2-MeTHF) .[1] Water inhibits the dehydration step of the condensation.

-

Catalyst Optimization: While Piperidine is standard, Pyrrolidine (0.1 eq) often drives the reaction faster due to higher nucleophilicity, though it is more expensive [1].[1]

-